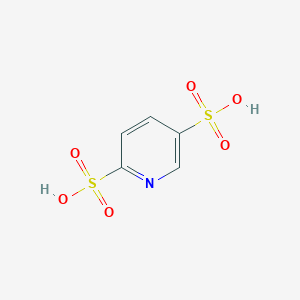

Pyridine-2,5-disulfonic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-2-5(6-3-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQANOCQLYLEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376518 | |

| Record name | Pyridine-2,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-04-3 | |

| Record name | Pyridine-2,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Pyridine 2,5 Disulfonic Acid

Electrophilic Aromatic Substitution Dynamics on Disulfonated Pyridines

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.orgquimicaorganica.org This deactivation is severely amplified in Pyridine-2,5-disulfonic Acid. The two sulfonic acid groups are powerful electron-withdrawing groups, further reducing the electron density of the aromatic system. Additionally, under the acidic conditions typical for many electrophilic substitution reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This positive charge dramatically increases the ring's resistance to attack by electrophiles. iust.ac.irgcwgandhinagar.com

Direct nitration of pyridine using standard reagents like a nitric acid/sulfuric acid mixture is exceptionally difficult and results in very low yields. researchgate.net For a heavily deactivated substrate such as this compound, this pathway is practically unfeasible. An alternative mechanism, which avoids direct electrophilic attack on the deactivated ring, involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.net

This process begins with the attack of the pyridine nitrogen on N₂O₅ to form an N-nitropyridinium intermediate. researchgate.netepa.gov This activated species then reacts with a nucleophile, such as sulfite (B76179) or bisulfite (from SO₂/HSO₃⁻ in an aqueous solution), which adds to the ring. researchgate.netresearchgate.net This addition leads to the formation of several di- and tetrahydro-pyridine transient species. The reaction culminates in a researchgate.netrsc.org sigmatropic shift of the nitro group from the nitrogen atom to a carbon on the ring, followed by elimination of the nucleophile to restore aromaticity. researchgate.netepa.govresearchgate.net

Studies on the nitration of pyridine using this method have identified several key transient intermediates. researchgate.netresearchgate.netepa.gov While this specific reaction has not been detailed for this compound, the general mechanism provides a plausible pathway, with the existing sulfonate groups influencing the stability and reaction kinetics of the intermediates.

Table 1: Transient Species in the Nitration of Pyridine via the Dinitrogen Pentoxide Pathway

| Transient Species | Chemical Name | Role in Mechanism |

|---|---|---|

| N-Nitropyridinium ion | 1-Nitropyridin-1-ium | Initial electrophilically activated intermediate. |

| Dihydropyridine Adduct | N-nitro-1,4-dihydropyridine-4-sulfonic acid | Formed by nucleophilic addition of sulfite at C-4. |

| Dihydropyridine Adduct | N-nitro-1,2-dihydropyridine-2-sulfonic acid | Formed by nucleophilic addition of sulfite at C-2. |

The introduction of a third sulfonic acid group onto this compound via electrophilic aromatic substitution is an extremely challenging transformation. The sulfonation of the parent pyridine ring itself is notoriously difficult, requiring prolonged heating at very high temperatures (e.g., 230-320 °C) with oleum (B3057394), often with the addition of a mercuric sulfate (B86663) catalyst to achieve any significant yield of pyridine-3-sulfonic acid. iust.ac.irpearson.com

The mechanism involves the attack of the aromatic ring on the electrophile, sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com The energy barrier for this reaction is high due to the deactivation of the pyridine ring. In this compound, the two existing -SO₃H groups exert a strong deactivating effect, making the ring far less nucleophilic than even nitrobenzene. iust.ac.ir Consequently, the conditions required to achieve a third sulfonation would be even more extreme than those for pyridine, and the reaction is generally not considered a viable synthetic pathway.

Table 2: Comparison of Relative Reactivity in Electrophilic Sulfonation

| Substrate | Relative Reactivity | Typical Conditions |

|---|---|---|

| Benzene | Baseline | Fuming H₂SO₄ at moderate temperatures. |

| Pyridine | Highly Deactivated | Fuming H₂SO₄, >230°C, HgSO₄ catalyst required. iust.ac.irpearson.com |

Nucleophilic Substitution Processes Involving Sulfonate Moieties

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing stabilization. quimicaorganica.orgstackexchange.comquora.com

In this compound, the sulfonate group at the 2-position is a potential leaving group for an SNAr reaction. Sulfonic acid moieties can be displaced by strong nucleophiles under forcing conditions. For example, pyridinesulfonic acids can be converted into chloropyridines by heating with reagents like phosphorus pentachloride (PCl₅), where the sulfonate is substituted by a chloride ion. This demonstrates the viability of the sulfonate group as a leaving group, opening pathways for the introduction of various nucleophiles (e.g., halides, alkoxides, amines) at the 2-position. The sulfonate group at the 5-position, being meta to the nitrogen, is significantly less susceptible to nucleophilic attack. stackexchange.com

Redox Chemistry of this compound and its Derivatives

The sulfonic acid group (-SO₃H) contains sulfur in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. The primary site of oxidation for sulfonated pyridines is the pyridine nitrogen atom. Treatment with oxidizing agents such as peracetic acid or hydrogen peroxide leads to the formation of the corresponding Pyridine-N-oxide. wikipedia.orgscripps.edu

The formation of this compound-N-oxide would significantly alter the molecule's electronic properties. The N-oxide function can act as an electron-donating group through resonance, which can activate the 4-position for electrophilic substitution, a reaction that is otherwise impossible. wikipedia.orgyoutube.com This N-oxidation provides an indirect route to functionalizing the highly deactivated ring.

The reduction of this compound can proceed via two main pathways: reduction of the aromatic ring or reduction of the sulfonic acid groups.

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation over catalysts like platinum oxide or Raney nickel, or by using chemical reducing agents such as samarium diiodide. clockss.org It is possible to selectively reduce certain functional groups while leaving the sulfonic acid intact. For instance, the reduction of pyridine-3-sulfonic acid-N-oxide with Raney nickel has been shown to reduce the N-oxide to the parent pyridine without affecting the sulfonic acid group. google.com

The sulfonic acid groups themselves can be reduced, though this typically requires harsh conditions or conversion to a more reactive intermediate like a sulfonyl chloride. Sulfonyl chlorides can be reduced to thiols using reducing agents like zinc and acid. This provides a route to other sulfur-containing pyridine derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

| Nitric Acid |

| Sulfuric Acid |

| Dinitrogen Pentoxide |

| N-Nitropyridinium |

| N-nitro-1,4-dihydropyridine-4-sulfonic acid |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid |

| 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid |

| Pyridine-3-sulfonic acid |

| Sulfur Trioxide |

| Oleum |

| Mercuric Sulfate |

| Nitrobenzene |

| Phosphorus Pentachloride |

| Chloropyridines |

| Peracetic Acid |

| Hydrogen Peroxide |

| Pyridine-N-oxide |

| This compound-N-oxide |

| Piperidine |

| Platinum Oxide |

| Raney Nickel |

| Samarium Diiodide |

| Pyridine-3-sulfonic acid-N-oxide |

| Sulfonyl Chloride |

| Thiols |

Derivatization Strategies for this compound

The sulfonic acid groups at the C-2 and C-5 positions of the pyridine ring are the focal points for the chemical derivatization of this compound. These groups, being highly electron-withdrawing and good leaving groups, render the molecule amenable to a variety of transformations. The versatility of the sulfonic acid functional group allows it to serve as a precursor for a wide range of other functionalities, enabling the synthesis of diverse 2,5-disubstituted pyridine derivatives. nih.gov Strategies for derivatization primarily involve the conversion of the sulfonic acid moieties into more reactive intermediates, such as sulfonyl chlorides, which can then undergo nucleophilic substitution reactions. researchgate.net This approach opens pathways to introduce a variety of functional groups, including halogens, alkoxy groups, and amino groups, onto the pyridine scaffold. rsc.org

A key step in the derivatization of this compound is its conversion to the corresponding Pyridine-2,5-disulfonyl chloride. This transformation replaces the hydroxyl (-OH) part of the sulfonic acid group with a chlorine atom, creating a highly reactive sulfonyl chloride (-SO₂Cl) group. This intermediate is significantly more susceptible to nucleophilic attack than the parent sulfonic acid.

The conversion is typically achieved using standard chlorinating agents employed in organic synthesis. The reaction of sulfonic acids with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is a common method for preparing sulfonyl chlorides. rsc.org For instance, the chlorination of 4-methyl-1,2-benzenedisulfonic acid with phosphorus oxychloride (POCl₃) yields the corresponding disulfonyl chloride. rsc.org However, the presence of multiple highly electron-withdrawing groups on an aromatic ring can sometimes complicate direct chlorination, potentially leading to substitution of a sulfonic acid group rather than just conversion to the sulfonyl chloride. rsc.org

A patent for the preparation of 2,5-disubstituted pyridines describes a relevant transformation where 5-methyl-pyridine-2-thiol is treated with chlorine to form 5-methyl-pyridine-2-sulfochloride, which is then converted to a sulfonamide. google.com This indicates that the pyridine ring can sustain the conditions required for sulfonyl chloride formation.

| Reagent | Conditions | Product | Reference |

| Phosphorus Pentachloride (PCl₅) | Heating | Pyridine-2,5-disulfonyl chloride | rsc.org |

| Thionyl Chloride (SOCl₂) | Mild conditions (e.g., 40-45 °C), DMF catalyst | Pyridine-2,5-disulfonyl chloride | rsc.org |

| Phosphorus Oxychloride (POCl₃) | Varies | Pyridine-2,5-disulfonyl chloride | rsc.org |

Once converted to sulfonyl chlorides or in some cases, directly from the sulfonic acid, the sites at C-2 and C-5 can be functionalized with a variety of nucleophiles. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. abertay.ac.uk The sulfonate group is an excellent leaving group in such reactions.

Research on 5-nitropyridine-2-sulfonic acid, a closely related analogue, demonstrates the feasibility of substituting the sulfonate group with various oxygen and nitrogen nucleophiles. researchgate.netrsc.org These reactions proceed in high yields and provide a direct pathway to a range of 2-substituted-5-nitropyridines, illustrating a powerful method for functionalization that is applicable to the 2-position of this compound. researchgate.netrsc.org The sulfonyl chloride intermediate can also be readily converted into sulfonamides by reacting with ammonia (B1221849) or amines. google.comresearchgate.net

Table: Nucleophilic Substitution of the Sulfonate Group in 5-Nitropyridine-2-sulfonic Acid

| Nucleophile | Product | Yield (%) | Reference |

| Methanol (B129727) (in presence of K₂CO₃) | 2-Methoxy-5-nitropyridine | 95 | researchgate.netrsc.org |

| Ethanol (in presence of K₂CO₃) | 2-Ethoxy-5-nitropyridine | 97 | researchgate.netrsc.org |

| Isopropanol (in presence of K₂CO₃) | 2-Isopropoxy-5-nitropyridine | 65 | researchgate.netrsc.org |

| Ammonia (aqueous) | 2-Amino-5-nitropyridine | 92 | researchgate.netrsc.org |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 | researchgate.netrsc.org |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 | researchgate.netrsc.org |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 | researchgate.netrsc.org |

Halogenation

The sulfonic acid groups of this compound can be directly replaced by halogen atoms. This transformation, known as halosulfonation, provides a route to dihalopyridines. One established, though often harsh, method involves heating a pyridinesulfonic acid with phosphorus pentachloride (PCl₅) to yield the corresponding chloropyridine. The replacement of sulfonic acid groups by halogens is considered a general method for preparing aromatic halogen derivatives. archive.org

Studies on 5-nitropyridine-2-sulfonic acid have shown that the sulfonic acid group at the C-2 position can be efficiently substituted by chlorine. researchgate.netrsc.org This reaction provides 2-chloro-5-nitropyridine (B43025) in high yield, demonstrating a direct pathway for halogenation at a position relevant to this compound. researchgate.netrsc.org

Table: Halogenation via Sulfonic Acid Group Displacement

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| 5-Nitropyridine-2-sulfonic acid | PCl₅ / POCl₃ | 2-Chloro-5-nitropyridine | 87 | researchgate.netrsc.org |

| Pyridinesulfonic acids (general) | Phosphorus Pentachloride (PCl₅), heat | Chloropyridines | — |

Alkylation

The direct alkylation of pyridine rings is a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the ring, which makes it resistant to classic Friedel-Crafts type reactions. youtube.com Modern methods often rely on the Minisci reaction, which involves the addition of alkyl radicals to the protonated pyridine ring, or the use of organometallic reagents. youtube.comchemistryviews.org

While specific studies on the alkylation of this compound or its direct derivatives are not widely documented, these general strategies could potentially be applied. However, the regioselectivity of such reactions would be a critical consideration. chemistryviews.org The two strongly electron-withdrawing sulfonic acid groups would further deactivate the ring towards electrophilic attack but could direct nucleophilic or radical attack. For instance, C-4 alkylation of pyridines has been achieved with high regioselectivity by using a blocking group on the pyridine nitrogen. chemistryviews.org Applying such strategies to a pre-functionalized molecule like this compound would require careful optimization of reaction conditions. youtube.comacs.org

Reaction Mechanisms and Kinetic Analysis of this compound Transformations

The transformations of this compound and its derivatives are governed by fundamental reaction mechanisms, primarily nucleophilic and electrophilic aromatic substitution.

The derivatization reactions discussed, such as the conversion of the sulfonate group to alkoxy, amino, or halo groups, generally proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism . rsc.orgabertay.ac.uk In this mechanism, a nucleophile attacks the electron-deficient pyridine ring at the carbon atom bearing the sulfonic acid/sulfonyl chloride leaving group. The pyridine ring, especially with two deactivating sulfonyl groups, is able to stabilize the negative charge of the intermediate Meisenheimer complex. Subsequent departure of the sulfonate or chloride leaving group restores the aromaticity of the ring. The reaction is facilitated by the excellent leaving group ability of the sulfonate group and the enhanced electrophilicity of the pyridine ring. abertay.ac.uk

Conversely, the sulfonation of pyridine to produce this compound is an Electrophilic Aromatic Substitution (SEAr) reaction. scite.aimasterorganicchemistry.com Due to the electron-deficient character of the pyridine ring, this process requires harsh conditions, such as fuming sulfuric acid (oleum) at high temperatures. abertay.ac.ukscite.ai The sulfonation of pyridine is also a reversible process. scite.airesearchgate.net

Kinetic studies on related systems provide insight into the reaction rates. The methanolysis of benzenesulfonyl chloride, catalyzed by pyridine and its derivatives, was found to be first-order with respect to both the sulfonyl chloride and the pyridine catalyst. rsc.org This suggests a nucleophilic catalysis mechanism where the pyridine initially attacks the sulfonyl chloride. A comparison of reaction rates in methanol versus water showed that the reaction is slower in methanol due to a more negative entropy of activation. rsc.org The reactivity of substituted benzenesulfonyl chlorides in these reactions was shown to follow the Hammett equation, indicating that electron-withdrawing groups on the benzene ring increase the reaction rate by making the sulfur atom more electrophilic. rsc.org These kinetic principles are directly applicable to the reactions of Pyridine-2,5-disulfonyl chloride with various nucleophiles.

Coordination Chemistry and Supramolecular Assembly with Pyridine 2,5 Disulfonic Acid

Ligand Design and Metal Ion Coordination Properties of Pyridine-2,5-disulfonic Acid

The design of this compound as a ligand is centered on its multi-functional nature. It combines a nitrogen atom within the pyridine (B92270) ring, which can act as a neutral N-donor site, with two sulfonate groups that provide anionic oxygen atoms for coordination upon deprotonation. This arrangement of donor sites allows the molecule to act as a versatile building block for constructing metal-organic complexes. The electronic properties of the pyridine ring, coupled with the strong coordinating ability of the sulfonate groups, make it an effective component in the design of functional coordination compounds.

This compound and its analogs demonstrate significant chelating capabilities with a variety of transition metal ions. The deprotonated form of the ligand, pyridine-2,5-disulfonate, can form stable complexes with ions such as Cu(II), Zn(II), Ni(II), and Cd(II). The formation of these complexes is often characterized by the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal assembly.

Studies on the closely related pyridine-2,5-dicarboxylic acid have shown the formation of both 1:1 and 1:2 metal-ligand complexes in aqueous solutions. vu.lt The stability of these complexes can be quantified by their formation constants. For example, polarographic studies have been used to determine the stability constants for complexes with various metal ions, indicating a strong affinity between the ligand and the metal centers. vu.lt The chelation typically involves the pyridine nitrogen and an oxygen atom from the adjacent sulfonate group at the 2-position, creating a stable five- or six-membered ring.

Table 1: Examples of Transition Metal Complexes with Pyridine-2,5-disulfonate Analogues and Their Observed Stability

| Metal Ion | Ligand | Observed Complex Stoichiometry (Metal:Ligand) | Stability Constant (log β) | Reference |

| Zn(II) | Pyridine-2,5-dicarboxylate (B1236617) | 1:2 | 12.0 | vu.lt |

| Cu(II) | Pyridine-2,5-dicarboxylate | 1:2 | 14.1 | vu.lt |

| Cd(II) | Pyridine-2,5-dicarboxylate | 1:1 | - | vu.lt |

| Ni(II) | Pyridine-2,5-dicarboxylate | 1:1 and 1:2 | - | vu.lt |

Note: Data is for the analogous pyridine-2,5-dicarboxylate ligand, which exhibits similar chelating behavior.

The spatial arrangement of the nitrogen and sulfonate groups in this compound allows for several coordination modes. This flexibility is crucial in the construction of diverse and complex architectures like coordination polymers and metal-organic frameworks (MOFs).

The primary coordination modes include:

Bidentate Chelating: The most common mode, where the ligand binds to a single metal center through the pyridine nitrogen and one oxygen atom from the sulfonate group at the 2-position. This forms a stable chelate ring. rsc.org

Bridging: The ligand can bridge two or more metal centers. This can occur in several ways:

One sulfonate group may coordinate to two different metal ions.

The two separate sulfonate groups can bind to different metal centers, acting as a linker.

The pyridine nitrogen can bind to one metal while a sulfonate group binds to another.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its preferred coordination geometry and oxidation state), the reaction conditions (pH, temperature, solvent), and the presence of other competing ligands. rsc.org This adaptability makes this compound a valuable tool for crystal engineers aiming to create materials with specific structural features. rsc.org

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. jscimedcentral.com Hydrothermal and solvothermal methods are commonly employed, particularly for the synthesis of crystalline coordination polymers and MOFs, as these conditions facilitate the formation of well-ordered, extended structures. researchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

In these extended structures, the Pyridine-2,5-disulfonate ligand often acts as a linker or a node, connecting metal ions or metal clusters into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.netacs.org For instance, research on the analogous pyridine-2,5-dicarboxylic acid has shown its ability to pillar inorganic layers of metal hydroxides to form 3D frameworks. researchgate.net The resulting MOFs can possess porous structures, with the size and shape of the pores being dictated by the length and geometry of the ligand and the coordination environment of the metal ion. stmarytx.edursc.org

Spectroscopic techniques are essential for characterizing the coordination of this compound to metal ions, especially for materials where single crystals cannot be obtained.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the sulfonate groups. Upon deprotonation and coordination to a metal ion, the characteristic stretching frequencies of the S=O and S-O bonds in the sulfonate group (SO₃⁻) shift compared to the free sulfonic acid (SO₃H). researchgate.net Typically, strong absorption bands for the S=O stretching vibrations are observed in the 1200-1000 cm⁻¹ region. researchgate.net Shifts in the vibration modes of the pyridine ring can also indicate coordination of the nitrogen atom to the metal center. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. The coordination of the ligand to a metal ion causes shifts in the signals of the pyridine ring protons and carbons. These "coordination-induced shifts" (CIS) provide direct evidence of metal-ligand binding. vu.lt For diamagnetic metal complexes, such as those with Zn(II) or Cd(II), sharp NMR signals are observed, and the magnitude of the shift can provide insights into the binding site and the formation of different complex species in solution. vu.ltnih.gov

Table 2: Representative Spectroscopic Data for Pyridine-Sulfonate Ligands and Complexes

| Technique | Feature | Free Ligand (Approx. Value) | Coordinated Ligand (Approx. Value) | Indication | Reference |

| IR Spectroscopy | S=O Stretch | 1220-1150 cm⁻¹ | Shifted positions and/or splitting | Coordination of sulfonate oxygen(s) | researchgate.net |

| Pyridine Ring Breathing | ~1022 cm⁻¹ | Shift to higher frequency | Coordination of pyridine nitrogen | researchgate.net | |

| ¹H NMR Spectroscopy | Pyridine Protons | 8.0 - 9.0 ppm | Downfield or upfield shifts (CIS) | Coordination of pyridine nitrogen | vu.lt |

Supramolecular Interactions in this compound Assemblies

Beyond the primary coordination bonds between the ligand and metal ions, non-covalent supramolecular interactions play a critical role in organizing the resulting complexes into well-defined crystal lattices. rsc.orgmdpi.com These interactions include hydrogen bonding and π-π stacking.

The sulfonate groups are potent hydrogen bond acceptors, readily forming strong O-H···O and N-H···O hydrogen bonds with coordinated water molecules, amine-based counter-ions, or other proton-donating species within the crystal structure. lookchem.com These hydrogen bonds can link individual complex units or coordination polymers into higher-dimensional networks, adding to the stability and dictating the final packing arrangement of the material. nih.gov The interplay between coordination bonds and hydrogen bonds is a key element of crystal engineering with this ligand. rsc.org

Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the crystal engineering of pyridine-sulfonic acids. In the solid state, these molecules often exist as zwitterions, where the acidic proton from a sulfonate group transfers to the basic nitrogen atom of the pyridine ring. This results in a pyridinium (B92312) cation and a sulfonate anion within the same molecule.

The crystal structure of the related compound, 2-Pyridinesulfonic acid, provides insight into the expected hydrogen bonding patterns. In its solid state, the protic hydrogen is attached to the pyridine nitrogen, confirming its zwitterionic form. The S-O bond lengths are nearly equivalent, indicating delocalization of the negative charge across the sulfonate group. This charge separation facilitates the formation of strong, charge-assisted hydrogen bonds of the type N⁺–H···O⁻, which are fundamental interactions in the molecular packing of such compounds. These strong interactions, along with other weaker C-H···O hydrogen bonds, create extensive networks that define the supramolecular architecture.

In cocrystals involving other functional groups, such as those formed between aminobenzoic acids and pyridyl derivatives, the hydrogen-bond based amino-pyrimidine/carboxylic acid or amino-pyrimidinium/carboxylate synthons are responsible for the assembly of the primary structural motifs. researchgate.net The sulfonate···pyridinium supramolecular synthon is a particularly robust interaction used to design molecular assemblies, manifesting as ionic interactions or charge-assisted hydrogen bonds. nih.gov In multi-functional organic sulfonates, there is a proposed hierarchy where the sulfonate···pyridinium synthon formation is preferred over carboxylic···pyridine and hydroxyl···pyridine synthons. cdnsciencepub.com

| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Charge-Assisted | N⁺–H (Pyridinium) | O⁻ (Sulfonate) | Primary synthon, forms robust dimers or chains. um.ac.ir |

| Conventional | O–H (Water/Carboxyl) | N (Pyridine) | Links primary motifs, connects solvent molecules. nsf.gov |

| Conventional | N–H (Amine/Amide) | O (Sulfonate/Carbonyl) | Forms secondary networks, connects layers. um.ac.ir |

| Weak | C–H (Aromatic) | O (Sulfonate) | Stabilizes three-dimensional packing. |

π-Stacking Interactions in Solid-State Structures

In addition to hydrogen bonding, π-stacking interactions are significant forces in the solid-state structures of complexes containing pyridine rings. These interactions occur when aromatic π-systems are arranged in a face-to-face or parallel-displaced manner. The electron distribution in the pyridine ring allows it to engage in these atypically strong dispersion and dipole-induced dipole interactions.

In coordination complexes, π-stacking often occurs between the pyridine rings of the ligands, or between the ligand and other aromatic co-ligands. These interactions are crucial in stabilizing the crystal lattice and extending discrete molecular units into 1D, 2D, or 3D supramolecular networks. rsc.org For example, in a dimeric Manganese(II) complex containing pyridine-2,5-dicarboxylic acid N-oxide, π-interactions between the aromatic rings link neighboring dimers to create 2D supramolecular layers. nih.gov The key parameters defining these interactions are the centroid-to-centroid distance (the distance between the centers of the aromatic rings) and the interplanar distance.

Theoretical calculations on pyridine dimers show that the interaction energy is highly dependent on the geometry, with parallel-displaced and antiparallel-displaced arrangements often being more stable than a direct sandwich configuration. researchgate.net In a copper(II) polymer with pyridine-2,3-dicarboxylate, π-π stacking is observed between aromatic rings of adjacent fragments with an average interplanar distance of 3.539 Å. researchgate.net

| Complex/System | Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Reference |

|---|---|---|---|---|

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O | Pyridine-dicarboxylate N-oxide rings | 3.77 | 3.53 | nih.gov |

| Copper(II)-pyridine-2,3-dicarboxylate polymer | Pyridine-dicarboxylate rings | - | 3.539 | researchgate.net |

| Generic Cu(II)-terpyridine complex | Terpyridine rings | 3.77 | - | researchgate.net |

Host-Guest Chemistry with this compound Scaffolds

The field of host-guest chemistry involves the non-covalent binding of a smaller "guest" molecule within a binding pocket of a larger "host" molecule or supramolecular scaffold. The functional groups and geometry of this compound make it a potential candidate for constructing such scaffolds.

While specific host-guest systems based solely on this compound are not extensively documented, the principles can be understood from related systems. Water-soluble macrocycles like p-sulfonated calixarenes serve as excellent models. These hosts possess a hydrophobic cavity and hydrophilic rims functionalized with sulfonate groups. beilstein-journals.org The sulfonate groups act as crucial anchoring points for positively charged guests, such as pyridinium cations, through electrostatic interactions and hydrogen bonding. researchgate.net The π-electron-rich cavity of the calixarene (B151959) can further stabilize the complex by engaging in cation-π or π-stacking interactions with the aromatic guest. researchgate.net

A scaffold built from this compound could similarly utilize its functionalities. The sulfonate groups could serve as primary binding sites for cationic or polar guests. The pyridine ring itself can participate in π-stacking interactions. By coordinating these ligands to metal centers, it is possible to construct metal-organic frameworks (MOFs) or coordination polymers with defined cavities capable of encapsulating guest molecules. The size, shape, and chemical nature of these cavities can be tuned by the choice of metal ion and the coordination geometry, allowing for selective guest binding.

Influence of Metal Centers on Electronic and Geometric Structures of this compound Complexes

The choice of the transition metal center has a profound influence on the resulting structure and electronic properties of coordination complexes. Pyridine and its derivatives are versatile ligands that can coordinate to a wide range of metal ions, forming complexes with various geometries, such as octahedral, tetrahedral, and square planar. wikipedia.org

In complexes with ligands analogous to this compound, such as Pyridine-2,5-dicarboxylic acid, the metal ion dictates the final coordination geometry. For instance, in a series of mononuclear complexes with Pyridine-2,5-dicarboxylic acid (H₂pydc) and 2,2′-bipyridine (bipy), Co(II), Cu(II), and Zn(II) all form distorted octahedral geometries, but with slight variations in bond lengths and angles reflecting the different ionic radii and electronic configurations of the metals. researchgate.net Zinc(II), having a d¹⁰ electronic configuration, is flexible in its coordination geometry and is often used in constructing stable frameworks. researchgate.netmdpi.com Copper(II), with a d⁹ configuration, is subject to Jahn-Teller distortions, which often results in elongated axial bonds and a distorted octahedral or square pyramidal geometry. mdpi.com

The electronic properties of the complexes are also heavily dependent on the metal center. The d-d electronic transitions, which often occur in the visible region of the spectrum, are characteristic of the metal ion and its coordination environment. For example, the energy of d-d transition bands in a series of copper(II) complexes with substituted pyridines is sensitive to the nature of the substituent, which alters the ligand field strength. cdnsciencepub.com Metal-to-ligand charge transfer (MLCT) bands can also be observed, where an electron is excited from a metal d-orbital to a π*-orbital of the pyridine ligand. The energy of these bands is influenced by the oxidizability of the metal and the reducibility of the ligand. cdnsciencepub.com

| Metal Ion | Ligand System | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Co(II) | Pyridine-2,5-dicarboxylate, 2,2'-Bipyridine | Distorted Octahedral | Mononuclear complex [Co(pydc)(bipy)₂] | researchgate.net |

| Cu(II) | Pyridine-2,5-dicarboxylate, 2,2'-Bipyridine | Distorted Octahedral | Mononuclear complex [Cu(pydc)(bipy)₂] | researchgate.net |

| Zn(II) | Pyridine-2,5-dicarboxylate, 2,2'-Bipyridine | Distorted Octahedral | Mononuclear complex [Zn(pydc)(bipy)₂] | researchgate.net |

| Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide, 2,2'-Bipyridine | Distorted Octahedral | Dimeric structure with bridging carboxylate groups | nih.govrsc.org |

| Cu(II) | Pyridine-2,3-dicarboxylate, 2-Methylimidazole | Square Pyramidal | Mononuclear complex [Cu(pydc)(2-Meim)₃] | researchgate.net |

| Zn(II) | Pyridine-2,3-dicarboxylate, 2-Methylimidazole | Distorted Octahedral | 1D coordination polymer {[Zn(μ-pydc)(H₂O)(2-Meim)]}n | researchgate.net |

Catalytic Applications of Pyridine 2,5 Disulfonic Acid and Its Derivatives

Heterogeneous Catalysis by Pyridine-2,5-disulfonic Acid Functionalized Materials

Sulfonic Acid-Functionalized Inorganic Supports

The functionalization of inorganic supports like silica, titania, and alumina (B75360) with sulfonic acid groups is a well-established strategy for creating solid acid catalysts. mdpi.commdpi.comresearchgate.net Common methods involve treating the support with agents like chlorosulfonic acid or grafting organosilanes which are subsequently oxidized to form sulfonic acid moieties. mdpi.comrsc.orgnih.govrsc.org However, a literature search did not yield any specific studies where this compound itself was used as the functionalizing agent for these inorganic supports. Research in this area predominantly describes the use of simpler alkylsulfonic or arylsulfonic acids. nih.govnih.gov

Metal-Organic Frameworks (MOFs) as Catalysts Incorporating this compound Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While pyridine-based ligands are widely used in MOF synthesis, the literature heavily favors pyridine-dicarboxylic acids. rsc.orgrsc.orgresearchgate.netuniversityofgalway.ie Specifically, the closely related Pyridine-2,5-dicarboxylic acid has been employed to create MOFs with potential catalytic activities. researchgate.netresearchgate.netnih.gov These materials leverage the coordination of carboxylate groups with metal centers. There is, however, a notable absence of published research on the synthesis or catalytic application of MOFs that incorporate this compound as a primary or secondary ligand. The distinct electronic and coordination properties of sulfonate groups compared to carboxylates mean that data from dicarboxylic acid analogues cannot be extrapolated.

Homogeneous Catalysis Mediated by this compound

Acidic Catalysis in Organic Transformations

The presence of two strongly acidic sulfonic acid groups suggests that this compound could function as a Brønsted acid catalyst in homogeneous settings. For instance, the related isomer, Pyridine-3,5-disulfonic acid, has been noted for its potential as a homogeneous Brønsted acid catalyst due to its high acidity and solubility in polar solvents. However, specific studies detailing the use of this compound for catalyzing general organic transformations are not found in the available literature. Catalysis research has explored other pyridine-based sulfonic acids, such as N-sulfonic acid pyridinium-4-carboxylic acid chloride, for various condensation reactions, but not the 2,5-disulfonic acid isomer. iau.ir

Use in Specific Organic Reactions (e.g., Hantzsch Dihydropyridine Synthesis)

The Hantzsch synthesis of dihydropyridines is a classic multi-component reaction often catalyzed by an acid. wikipedia.orgorganic-chemistry.orgthermofisher.com A wide variety of catalysts have been employed for this transformation, including p-toluenesulfonic acid and various solid acid catalysts. wikipedia.orgnih.govnih.gov Despite the plausibility of this compound acting as a suitable acid catalyst for this reaction, no published reports were found that specifically document its use in the Hantzsch synthesis or other named organic reactions.

Organocatalytic Roles of this compound

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Pyridine (B92270) derivatives can act as organocatalysts through various mechanisms. For example, Pyridine-2,6-dicarboxylic acid has been reported as a bifunctional organocatalyst, where both the nitrogen atom and the carboxylic acid groups participate in the catalytic cycle. organic-chemistry.org This bifunctionality is crucial for its catalytic activity. While this compound possesses a pyridine nitrogen and two sulfonic acid groups, no studies were identified that investigate its potential as a bifunctional or general organocatalyst. The specific roles and efficacy of this compound in organocatalysis remain unexplored in the scientific literature.

Despite a comprehensive search of scientific literature, there is currently no available research specifically detailing the use of this compound or its derivatives for electrocatalytic applications in Oxygen Evolution Reactions (OER).

Therefore, the requested article section on this specific topic cannot be generated at this time.

Biological and Biomedical Research Applications of Pyridine 2,5 Disulfonic Acid

Biological Activities and Biointeractions of Pyridine-2,5-disulfonic Acid

Current scientific literature provides limited direct information regarding the specific biological activities and biointeractions of this compound (Py-2,5-DSA). However, research on structurally analogous compounds, particularly Pyridine-2,5-dicarboxylic acid, offers valuable insights into the potential biological roles that the 2,5-substitution pattern on a pyridine (B92270) ring may confer.

Enzyme Kinetics and Inhibition Studies

There is no direct research available on the effects of this compound on enzyme kinetics or its potential as an enzyme inhibitor. However, studies on its carboxylic acid analog, Pyridine-2,5-dicarboxylic acid, have demonstrated significant and selective inhibitory activity.

Specifically, Pyridine-2,5-dicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT). nih.gov D-DT is a cytokine involved in various inflammatory diseases. This compound was found to effectively block the D-DT-induced activation of the cell surface receptor CD74, with a 79-fold greater selectivity for D-DT over the related macrophage migration inhibitory factor (MIF). nih.gov Crystallographic studies revealed that the selectivity of Pyridine-2,5-dicarboxylic acid is due to previously unrecognized differences between the active sites of D-DT and MIF. nih.gov While these findings pertain to the dicarboxylic acid analog, they suggest that the 2,5-disubstituted pyridine scaffold has the potential to interact selectively with enzyme active sites.

Ion Transport Mechanisms and Modulation

No specific studies have been identified that investigate the role of this compound in the mechanisms or modulation of ion transport across biological membranes. The field of ion transport modulation by small molecules is extensive, but research has not yet focused on this particular compound.

Modulatory Effects on Protein Functions

Direct evidence for the modulatory effects of this compound on protein functions is not available in the current body of research. However, the aforementioned research on Pyridine-2,5-dicarboxylic acid provides a relevant example of protein function modulation by a structurally similar molecule. By selectively inhibiting the enzymatic activity of D-dopachrome tautomerase, Pyridine-2,5-dicarboxylic acid effectively blocks the subsequent activation of the CD74 cell surface receptor. nih.gov This action demonstrates how a small molecule with a 2,5-disubstituted pyridine core can interfere with a specific protein-protein interaction and modulate a signaling pathway. The incorporation of pyridine moieties into molecules is a strategy used in medicinal chemistry to enhance binding affinity and specificity with biological targets through interactions like hydrogen bonding and π–π stacking. nih.gov

Chelation in Biological Systems

The potential for this compound to act as a chelating agent in biological systems has not been directly investigated. However, the structure of the molecule, containing a nitrogen atom in the pyridine ring and oxygen atoms in the two sulfonate groups, suggests it could function as a multi-functional ligand capable of coordinating with metal ions. An isomer of this compound, Pyridine-3,5-disulfonic Acid, is noted for its ability to act as a chelating agent, coordinating to metal ions through both the pyridine nitrogen and sulfonate oxygen atoms.

Studies on the related compound, Pyridine-2,5-dicarboxylic acid, have characterized its interactions with various heavy metal ions, including Zn(II), Ni(II), and Cu(II), in aqueous solutions. vu.ltresearchgate.net This research confirms that the 2,5-disubstituted pyridine structure can form stable complexes with metal ions. vu.ltresearchgate.net Chelation by small molecules is a critical process in biology, influencing metal ion transport, storage, and enzyme function. nih.gov For instance, pyridine-2,6-bis(thiocarboxylic acid), produced by Pseudomonas spp., forms complexes with numerous metals and plays a role in protecting the bacteria from metal toxicity and in iron uptake. nih.gov

Antimicrobial Properties of this compound Derivatives

While the pyridine nucleus is a core component of many compounds with therapeutic properties, including antimicrobial agents, specific research into the antimicrobial properties of this compound and its derivatives is not currently available. nih.gov

Antibacterial Activity

Research has shown that various modifications to the pyridine ring can result in significant antibacterial efficacy. For example, some pyridinium (B92312) salts exhibit strong activity against Gram-positive bacteria like Staphylococcus aureus by acting on the cell membrane. Other derivatives, such as those incorporating imidazo[4,5-b]pyridine skeletons, have also shown promise as antibacterial agents. mdpi.com A series of pyridine-based sulfa drugs demonstrated that attaching sulfa moieties to a pyridine ring system can lead to higher antibacterial and antifungal activities. researchgate.net Alkyl pyridinol compounds, which are derivatives of anaephene, have shown potent bactericidal activity against various strains of S. aureus by causing disruption and deformation of the bacterial membrane. mdpi.com

Antifungal Activity

The pyridine scaffold is a component of various compounds investigated for their antifungal properties. nih.gov Research has demonstrated that specific substitutions on the pyridine ring are crucial for activity. For instance, a high-throughput screening of a 9,600-compound library identified a 2,5-disubstituted pyridine molecule, CpdLC-6888, as a potent inhibitor of the prominent human fungal pathogen Candida albicans. This pathogen is a significant cause of fungal infections, which contribute to over 1.5 million deaths annually worldwide.

Further investigation into the mechanism of CpdLC-6888 revealed that it functions similarly to azole antifungals, which are a widely used class of drugs. The compound inhibits the lanosterol demethylase enzyme, Erg11, a critical component in the biosynthesis of ergosterol. Ergosterol is an essential sterol for the fungal cell membrane, and its disruption leads to membrane stress and cessation of yeast growth. nih.gov Notably, the 2,5-disubstituted pyridine compound demonstrated this azole-like activity despite being structurally distinct and lacking the canonical five-membered nitrogen-containing ring found in azole drugs. This finding highlights the potential of the 2,5-disubstituted pyridine scaffold as a basis for developing novel antifungal agents, particularly in the face of rising drug resistance to existing treatments. nih.gov

Antiviral Potential

The pyridine nucleus is integral to a wide array of heterocyclic compounds that have been explored for antiviral activity against viruses such as HIV, hepatitis B and C (HBV, HCV), and coronaviruses. nih.govnih.gov The mechanism of action for these derivatives can be diverse, including the inhibition of key viral enzymes like reverse transcriptase and polymerase, disruption of the viral replication cycle, and interference with cellular pathways that the virus exploits. nih.gov

While direct studies on the antiviral activity of this compound are not prominent in the reviewed literature, research on related pyridine structures provides insights into its potential. For example, certain epoxybenzooxocinopyridine derivatives have shown inhibitory effects on the replication of the SARS-CoV-2 virus in cell cultures. mdpi.com A review of pyridine-containing heterocycles indicates that their antiviral activity is often linked to their ability to inhibit various stages of the viral life cycle, from entry to replication and maturation. nih.gov The structural features of this compound, particularly its capacity for coordination and its high polarity, suggest it could serve as a valuable starting point or fragment for designing novel antiviral agents.

Anticancer Research and Therapeutic Potential

The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and is a component of numerous anticancer agents. nih.govnih.gov Its derivatives have been extensively synthesized and evaluated for their ability to inhibit the growth of a wide range of cancer cell lines. chemijournal.comnih.gov The therapeutic potential of these compounds often stems from their ability to interact with specific molecular targets involved in cancer progression. chemijournal.com

Antiproliferative Activity against Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative activity of various pyridine derivatives against human cancer cell lines. While specific data for this compound was not found, the broad activity of related compounds underscores the potential of this structural class. For example, pyridine-urea derivatives have shown significant growth inhibitory effects, with some compounds being more active than the reference drug Doxorubicin against the MCF-7 breast cancer cell line. nih.gov Similarly, certain pyridine thiosemicarbazones exhibited exceptional efficacy against the UO-31 renal cancer cell line, with a GI₅₀ value of 0.57 µM, while showing no cytotoxicity toward normal cells. nih.gov

The structural modifications on the pyridine ring play a critical role in determining the potency and selectivity of these compounds. Studies have shown that the presence and position of substituents like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov The table below summarizes the reported antiproliferative activities of several distinct classes of pyridine derivatives against various cancer cell lines, illustrating the therapeutic promise of the core scaffold.

| Pyridine Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyridine-urea (Compound 8e) | MCF-7 (Breast) | 0.22 µM | nih.gov |

| Pyridine Thiosemicarbazone (Compound 3w) | UO-31 (Renal) | 0.57 µM | nih.gov |

| Imidazo[4,5-b]pyridine | SW620 (Colon) | 1.45 µM | researchgate.net |

| Fused Pyridine Ring System (Compound 11d) | HCT 116 (Colon) | 6.09 µM | researchgate.net |

| Fused Pyridine Ring System (Compound 11d) | MCF-7 (Breast) | 5.95 µM | researchgate.net |

| Pyridine-based Hybrid (Compound 16b) | A375 (Melanoma) | 1.85 µM | nih.gov |

Scaffold for Novel Drug Development

The pyridine ring is one of the most important heterocyclic scaffolds in drug discovery due to its versatile chemical properties and its presence in many approved drugs. dovepress.comnih.gov this compound, and its close isomer Pyridine-3,5-disulfonic acid, serve as excellent examples of how this scaffold can be functionalized to create multi-functional molecules for biomedical applications.

The key design principle of these disulfonic acid derivatives is their capacity for multi-modal coordination. They possess a pyridine nitrogen atom, which acts as a Lewis base, and two sulfonate groups that, upon deprotonation, provide anionic oxygen atoms for coordination with metal ions. This dual functionality allows the molecule to act as a versatile ligand or linker in the design of coordination compounds and metal-organic frameworks (MOFs), which have applications in materials science and as specialized catalysts. In drug design, this ability to coordinate with metal ions is particularly relevant for targeting metalloenzymes, which are critical in many pathological processes. The pyridine scaffold itself can improve a drug's metabolic stability and cellular permeability. dovepress.com

Enhancing Water Solubility for Drug Formulation

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which can lead to low bioavailability. nih.govnih.gov The pyridine scaffold is known to improve the water solubility of drug molecules due to its inherent polarity and poor basicity. mdpi.comnih.gov

Molecular Mechanisms of Biological Action of this compound

The biological actions of pyridine derivatives are diverse and depend on their specific structures and functional groups. For compounds based on the this compound scaffold, the mechanisms can be inferred from studies on related molecules.

A primary molecular mechanism for this compound itself is its function as a multi-functional ligand. The nitrogen atom in the pyridine ring can coordinate directly to a metal center, while the deprotonated sulfonate groups offer anionic oxygen atoms for further coordination. This allows the molecule to interact with and potentially modulate the activity of metalloenzymes, which are proteins that require metal ions for their catalytic function and are involved in a vast range of biological processes.

In the context of specific therapeutic areas, the mechanisms become more defined:

Antifungal Action : For 2,5-disubstituted pyridines, a clear mechanism is the inhibition of the enzyme Erg11. This blocks the ergosterol biosynthetic pathway, disrupting the integrity of the fungal cell membrane.

Anticancer Action : Pyridine derivatives exert their antiproliferative effects through various mechanisms. Studies on different derivatives have shown that they can act as kinase inhibitors (e.g., VEGFR-2), interfere with cell cycle progression leading to G2/M arrest, inhibit tubulin polymerization, or bind to DNA. nih.govchemijournal.comnih.govresearchgate.net

Antiviral Action : The antiviral mechanisms of pyridine-containing compounds are also broad. They can include the inhibition of essential viral enzymes like RNA polymerase or reverse transcriptase, or interference with post-integrational events in the viral replication cycle. nih.gov

These varied mechanisms highlight the versatility of the pyridine scaffold and suggest that derivatives of this compound could be tailored to target a wide range of biological pathways.

Interaction with Biomolecules through Hydrogen Bonding and Ionic Interactions

This compound possesses functional groups that enable it to engage in significant non-covalent interactions with biological macromolecules such as proteins. rsc.org The two sulfonic acid groups are strongly acidic and exist predominantly in their deprotonated, anionic form (-SO₃⁻) at physiological pH. This negative charge is pivotal for forming strong ionic interactions, or salt bridges, with positively charged amino acid residues on protein surfaces, including the lysine, arginine, and histidine side chains. rsc.org

In addition to electrostatic interactions, the molecule is an adept participant in hydrogen bonding. The oxygen atoms of the sulfonate groups and the nitrogen atom of the pyridine ring can all act as hydrogen bond acceptors. The ability of a molecule to satisfy the hydrogen bonding potential of polar groups on a protein is a critical factor in the stability of biomolecular complexes. nih.gov The spatial arrangement of the pyridine nitrogen, which acts as a neutral N-donor site, and the anionic oxygen atoms from the two sulfonate groups allows for multi-modal coordination and interaction. This combination of a planar aromatic ring and multiple charged, hydrogen-bonding functional groups allows this compound to form specific and stable associations with biomolecular targets.

Chelation of Metal Ions in Biological Contexts

The structure of this compound, featuring a nitrogen atom in the pyridine ring and oxygen donor atoms on the sulfonate groups, makes it an effective chelating agent for various metal ions. Chelation is a critical process in biological systems, influencing the bioavailability, reactivity, and toxicity of metal ions. nih.gov The design of chelating agents for biomedical applications requires high affinity and specificity for the target metal to prevent the depletion of other essential metals.

The arrangement of the pyridine nitrogen and the sulfonate group at the 2-position is particularly conducive to forming a stable five-membered chelate ring upon coordination with a metal ion. The second sulfonate group at the 5-position can either remain available for interaction with the solvent or participate in forming bridged structures with other metal ions.

While specific studies on the metal chelation of this compound are limited, extensive research on the structurally analogous compound, Pyridine-2,5-dicarboxylic acid, provides significant insight into its potential capabilities. Studies have shown that Pyridine-2,5-dicarboxylic acid forms stable complexes with a range of divalent metal ions that are important in biological systems, including copper (Cu(II)), zinc (Zn(II)), nickel (Ni(II)), and cadmium (Cd(II)). vu.ltresearchgate.net The stability of these complexes varies depending on the metal ion, with Cu(II) forming a particularly stable complex. vu.lt The presence of charged sulfonate groups, as in this compound, typically renders chelators highly water-soluble and membrane-impermeable, which can be advantageous in biological research by confining their activity to the extracellular space.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Log of Stability Constant (log β) | Reference |

|---|---|---|---|

| Cd(II) | 1:1 | 4.5 | vu.lt |

| Cu(II) | 1:2 | 14.1 | vu.lt |

| Ni(II) | 1:2 | Data indicates formation, but constant not calculated due to catalytic nature of polarographic waves. | vu.lt |

| Zn(II) | 1:2 | Data indicates formation, but constant not calculated. | vu.lt |

Advanced Analytical and Spectroscopic Studies of Pyridine 2,5 Disulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure, bonding, and electronic nature of Pyridine-2,5-disulfonic acid. Each technique offers a unique window into the compound's characteristics, from atomic connectivity to its crystalline arrangement and surface composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While specific experimental NMR data for this compound is not widely published, its expected spectrum can be inferred from the known chemical shifts of pyridine (B92270) and the influence of its substituents. chemicalbook.comchemicalbook.comchemicalbook.com

The pyridine ring features three distinct protons at the C3, C4, and C6 positions. The two sulfonic acid (-SO₃H) groups are strongly electron-withdrawing, which significantly influences the electron density of the pyridine ring. This effect deshields the remaining ring protons, causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum compared to unsubstituted pyridine. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the ring are expected to show downfield shifts due to the same electron-withdrawing effect.

NMR is also a powerful tool for studying non-covalent interactions. mdpi.com Techniques like 2D NMR (COSY, HMQC/HMBC) can confirm the connectivity of the molecule. rsc.org Furthermore, NMR relaxation time measurements and chemical shift perturbation studies can be employed to investigate the interaction of this compound with metal ions, surfaces, or biological macromolecules, revealing details about binding sites and dynamics. nih.govqub.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Rationale |

| H3 | Downfield shift > 7.5 ppm | Influence of adjacent electron-withdrawing -SO₃H group at C2. |

| H4 | Downfield shift > 7.9 ppm | Influence of electron-withdrawing groups at C2 and C5. |

| H6 | Downfield shift > 8.7 ppm | Strong deshielding due to adjacent nitrogen and -SO₃H group at C5. |

| C2, C5 | Downfield shift | Direct attachment of strongly electron-withdrawing -SO₃H groups. |

| C3, C4, C6 | Downfield shift | Overall deshielding of the pyridine ring. chemicalbook.comresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint for identifying functional groups and analyzing molecular structure. nih.gov The spectra of this compound are dominated by vibrations of the pyridine ring and the sulfonic acid moieties. researchgate.netresearchgate.net

The key vibrational modes for this compound include:

Pyridine Ring Vibrations : The C-C and C-N stretching vibrations of the aromatic ring are typically observed in the 1600-1300 cm⁻¹ region. researchgate.netijera.com

C-H Vibrations : The stretching vibrations of the C-H bonds on the pyridine ring usually appear in the 3100-3000 cm⁻¹ range. researchgate.net

Sulfonic Acid Group Vibrations : This functional group gives rise to several characteristic and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and typically found in the ranges of 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹, respectively. The S-O single bond stretching is expected around 900-700 cm⁻¹. researchgate.net The C-S stretching vibration is generally weaker and appears in the 760-600 cm⁻¹ region. researchgate.net

These vibrational frequencies can be calculated using computational methods, such as Density Functional Theory (DFT), which aids in the precise assignment of experimental bands. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretching (aromatic) | 3100 - 3000 | IR, Raman |

| Pyridine Ring Stretching (C=C, C=N) | 1600 - 1300 | IR, Raman |

| S=O Asymmetric Stretching | 1250 - 1160 | IR |

| S=O Symmetric Stretching | 1060 - 1030 | IR |

| S-O Stretching | 900 - 700 | IR |

| C-S Stretching | 760 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the absorption bands typically arise from π→π* and n→π* transitions within the pyridine ring. The π→π* transitions are usually high-energy and result in strong absorption bands in the UV region, while the n→π* transition, involving the lone pair of electrons on the nitrogen atom, is of lower energy and weaker intensity.

The presence of two sulfonic acid groups, which act as auxochromes, can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted pyridine. UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. The coordination of this compound to a metal ion often leads to the appearance of new absorption bands or shifts in existing ones, particularly if charge-transfer transitions between the ligand and the metal occur. This allows for the determination of complex stoichiometry and stability constants.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

While the specific crystal structure of this compound has not been detailed in publicly available databases, related structures, such as that of pyridine-2-sulfonic acid, have been resolved. nih.gov An XRD analysis of this compound would be expected to reveal a highly ordered structure stabilized by extensive hydrogen bonding between the sulfonic acid groups and the pyridine nitrogen atoms of adjacent molecules. This network of interactions would dictate the packing of the molecules in the crystal lattice. The technique is also fundamental in characterizing coordination polymers and metal-organic frameworks (MOFs) where this or related ligands are used. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of atoms within the top few nanometers of a material's surface.

An XPS analysis of this compound would provide:

Elemental Composition : High-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions would confirm the presence of these elements and their relative concentrations on the surface.

Chemical State Analysis : The binding energy of the photoelectrons is sensitive to the chemical environment of the atom. For instance, the S 2p spectrum would show a high binding energy peak characteristic of sulfur in the +6 oxidation state, confirming the sulfonic acid group. The N 1s spectrum would provide information on the chemical state of the pyridine nitrogen, including whether it is protonated or coordinated to a metal ion. This makes XPS particularly useful for studying the adsorption of the molecule onto surfaces or its incorporation into thin films.

Electrochemical Characterization and Applications

The electrochemical behavior of this compound is governed by the redox properties of the pyridine ring. Pyridine itself can undergo reduction at negative potentials. uiowa.edu The presence of two strongly electron-withdrawing sulfonic acid groups makes the pyridine ring more electron-deficient. Consequently, the reduction of the ring in this compound is expected to occur at less negative potentials compared to unsubstituted pyridine.

Cyclic voltammetry would be the primary technique to study its electrochemical properties. A typical voltammogram could reveal the reduction potential of the pyridine nucleus and potentially any oxidation processes at higher positive potentials. The electrochemical behavior is often pH-dependent due to the acidic nature of the sulfonic acid groups and the basicity of the pyridine nitrogen.

The ability to undergo electrochemical reactions opens up potential applications. For instance, the compound could be explored as a ligand in the design of electrocatalysts or as a component in electrochemical sensors. The electrochemical C-H functionalization of pyridines is an active area of research, and understanding the electrochemical properties of the disulfonated derivative is crucial for its potential use in such synthetic strategies. nih.gov

Modified Electrode Development for Sensing and Analysis

Pyridine derivatives containing functional groups like sulfonic acid are valuable for constructing chemically modified electrodes (CMEs) used in electrochemical sensing. These functional groups can act as ligands to chelate metal ions or as sites for electrostatic interaction, enabling the preconcentration of target analytes at the electrode surface and enhancing detection sensitivity.

A study on a closely related compound, pyridine-2-sulfonic acid (PySA), demonstrated its successful use in modifying a glassy carbon electrode (GCE) for the sensitive detection of heavy metal ions. nih.gov The PySA was covalently attached to the GCE surface, and this modified electrode (PySA/GCE) was used for anodic stripping voltammetry (ASV) analysis of cadmium (Cd²⁺) and lead (Pb²⁺). nih.gov The sulfonic acid and pyridine nitrogen moieties can effectively bind with metal ions, facilitating their accumulation on the electrode during the deposition step. In combination with an in-situ bismuth film, the PySA/GCE sensor exhibited excellent analytical performance with very low detection limits. nih.gov

The development of such sensors involves optimizing various parameters, including the pH of the accumulation medium, deposition time, and the composition of the modifying layer to achieve the best sensitivity and selectivity. doi.org The use of a polymer film, such as Nafion, which is a perfluorosulfonated polymer, can further enhance the preconcentration of cationic species through electrostatic binding with its sulfonate groups. doi.org This strategy, combined with a chelating agent like a pyridine derivative, improves the selectivity and robustness of the sensor. doi.orgnih.gov

Table 2: Performance of a Pyridine-2-sulfonic Acid-Modified Electrode for Heavy Metal Sensing nih.gov

| Electrode Configuration | Analyte | Technique | Limit of Detection (LOD) |

| PySA/GCE with Bi-film | Cd²⁺ | ASV | 4 ppt (B1677978) (ng/L) |

| PySA/GCE with Bi-film | Pb²⁺ | ASV | 7 ppt (ng/L) |

PySA: Pyridine-2-sulfonic acid; GCE: Glassy Carbon Electrode; ASV: Anodic Stripping Voltammetry. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for the structural elucidation of chemical compounds, providing precise information on molecular weight and fragmentation patterns. For this compound, the molecular formula is C₅H₅NO₆S₂. synchem.dematrix-fine-chemicals.com This corresponds to a molecular weight of approximately 239.23 g/mol . synchem.desinfoochem.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by identifying the molecular ion peak (e.g., [M-H]⁻ at m/z 238.9468 in negative ion mode or [M+H]⁺ at m/z 240.9621 in positive ion mode).

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways. In the case of this compound, fragmentation is expected to occur primarily at the C-S bonds connecting the sulfonic acid groups to the pyridine ring. The analysis of related prazoles, which contain a pyridine ring linked to another structure via a sulfur-containing group, shows that fragmentation often occurs near the linker. mdpi.com

For this compound, the most probable fragmentation pathways would involve the sequential neutral loss of sulfur trioxide (SO₃, 80 Da). This is a characteristic fragmentation for aromatic sulfonic acids. Starting from the deprotonated molecular ion [M-H]⁻, the loss of the first SO₃ molecule would generate a fragment ion corresponding to pyridine-2-sulfonic acid anion. A subsequent loss of a second SO₃ molecule would result in the pyridinide anion.

Table 3: Predicted Key Ions in the ESI-MS/MS Fragmentation of this compound (Negative Ion Mode)

| Ion | Proposed Structure | m/z (calculated) | Description |

| [M-H]⁻ | [C₅H₄NO₆S₂]⁻ | 238.95 | Deprotonated molecular ion |

| [M-H-SO₃]⁻ | [C₅H₄NO₃S]⁻ | 158.98 | Ion after loss of one SO₃ group |

| [M-H-2SO₃]⁻ | [C₅H₄N]⁻ | 78.03 | Ion after loss of two SO₃ groups (pyridinide anion) |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex matrices. Given its high polarity and water solubility due to the two sulfonic acid groups, reversed-phase high-performance liquid chromatography (RP-HPLC) and ion chromatography are the most suitable methods.

In RP-HPLC, a C18 column is commonly used as the stationary phase. A study on the separation of other sulfonated aromatic compounds, such as acridone (B373769) derivatives, utilized a Waters XSelect CSH C18 column. mdpi.com The mobile phase typically consists of an aqueous component with an acidic modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute highly polar compounds like disulfonic acids from the column. mdpi.com Detection can be achieved using a UV detector or, for greater specificity and sensitivity, a mass spectrometer (LC-MS). mdpi.com

Table 4: Typical HPLC Conditions for the Analysis of Sulfonated Aromatic Compounds This table is illustrative, based on methods for related compounds. mdpi.com

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile/Water (95:5 v/v) with 0.1% Formic Acid |

| Elution Mode | Linear Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometry (ESI-MS) or UV-Vis |

Computational and Theoretical Investigations of Pyridine 2,5 Disulfonic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the molecular properties of Pyridine-2,5-disulfonic Acid. These calculations solve the electronic Schrödinger equation to determine the molecule's electronic structure, geometry, and energy.

DFT calculations are widely used to analyze the electronic properties of pyridine (B92270) derivatives. researchgate.netelectrochemsci.org For molecules like this compound, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative based on related compounds)

This table is interactive. Click on headers to sort.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Ionization Potential (I) | 7.0 to 8.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.0 to 3.5 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.0 to 2.75 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.5 to 6.0 eV | Tendency to attract electrons |

Note: These values are estimations based on DFT studies of similar pyridine derivatives, such as pyridine dicarboxylic acids, and serve as a predictive guide. researchgate.netelectrochemsci.org

Computational methods are invaluable for elucidating reaction mechanisms, predicting transition states, and calculating activation energies. For this compound, theoretical studies can model reactions such as nucleophilic aromatic substitution (SNAr). A computational investigation of the SNAr reaction between dinitropyridine derivatives and piperidine (B6355638), using DFT, showed that the reaction proceeds through a Meisenheimer complex. dntb.gov.ua The calculations were able to determine that the decomposition of this intermediate was the rate-limiting step and quantified the activation energy barrier. dntb.gov.ua

Theoretical calculations are essential for interpreting experimental spectra. DFT and ab initio methods can simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra with high accuracy. asianpubs.orgresearchgate.net Studies on related molecules like pyridine-3-sulfonic acid and 2,5-pyridinedicarboxylic acid have demonstrated excellent agreement between calculated and experimental vibrational frequencies. asianpubs.orgresearchgate.netresearchgate.net

By performing these calculations for this compound, each vibrational mode can be assigned to specific atomic motions, such as the stretching and bending of the pyridine ring, C-S bonds, and S=O and S-O(H) bonds of the sulfonic acid groups. asianpubs.org For example, the C-S stretching vibration is typically observed in the region of 760 ± 25 cm⁻¹, while symmetric SO₂ stretching vibrations appear around 1200 ± 35 cm⁻¹. asianpubs.org The pyridine ring breathing mode is another characteristic vibration that can be accurately predicted. researchgate.net Furthermore, simulations of X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine-structure (NEXAFS) spectra can provide detailed information about the molecule's electronic structure and bonding, as demonstrated in studies of pyridine adsorbed on surfaces. aps.org

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound (Based on Pyridine-3-sulfonic Acid)

This table is interactive. Click on headers to sort.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Pyridine Ring Stretching | 1628, 1617, 1551, 1470 | 1629, 1618 |

| Pyridine Ring Breathing | 1022 | 1020 |

| C-S Stretch | 742 | 742 |

| Symmetric SO₂ Stretch | 1186 | 1186 |

| νS-O(H) Mode | 1035 | 1034 |

| SO₂ Scissors | 633, 608 | 630, 607 |

Note: Frequencies are based on experimental and calculated data for pyridine-3-sulfonic acid and serve as a predictive guide for this compound. asianpubs.org

Molecular Dynamics Simulations for Solution-Phase Behavior